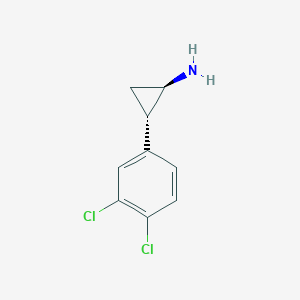
(3R)-3-(4-((5-Mesityl-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(4-((5-Mesityl-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(4-((5-Mesityl-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the mesityl-substituted indene, followed by the introduction of the phenyl group and the hex-4-ynoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(4-((5-Mesityl-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(3R)-3-(4-((5-Mesityl-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or anticancer treatments.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-(4-((5-Mesityl-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Noble gas compounds: Although not directly related, these compounds also exhibit unique chemical properties due to their specific structures.
Uniqueness
(3R)-3-(4-((5-Mesityl-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid is unique due to its combination of a mesityl-substituted indene and a phenyl-hex-4-ynoic acid moiety
Properties
Molecular Formula |
C30H30O3 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(3R)-3-[4-[[5-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C30H30O3/c1-5-6-23(18-29(31)32)22-7-11-26(12-8-22)33-28-14-10-24-17-25(9-13-27(24)28)30-20(3)15-19(2)16-21(30)4/h7-9,11-13,15-17,23,28H,10,14,18H2,1-4H3,(H,31,32)/t23-,28?/m1/s1 |
InChI Key |
AMCIVWLBMIUJPO-YFIOFSHDSA-N |
Isomeric SMILES |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC(=C3)C4=C(C=C(C=C4C)C)C |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC(=C3)C4=C(C=C(C=C4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol](/img/structure/B13350242.png)

![2-(Benzo[b]thiophen-5-yl)propan-1-amine](/img/structure/B13350264.png)






